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Introduction

UMM-766, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside
analog that has demonstrated potent and broad-spectrum antiviral activity against various
members of the Orthopoxvirus genus.[1][2][3] This technical guide provides a comprehensive
overview of the discovery, synthesis, and biological evaluation of UMM-766, tailored for
professionals in the fields of virology, medicinal chemistry, and drug development. The
emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of
variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent
need for effective and orally bioavailable antiviral therapeutics.[1][2] UMM-766 represents a
promising candidate to address this need.

Discovery of UMM-766

UMM-766 was identified through a high-throughput, high-content, image-based phenotypic
screen of a proprietary small molecule library from Merck.[1][4] The screening was designed to
identify inhibitors of orthopoxviruses, and UMM-766 emerged as a lead compound due to its
potent antiviral activity and favorable selectivity index.[4]

Synthesis of UMM-766
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The synthesis of UMM-766 (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously
described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on
structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors
of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to
UMM-766's application against orthopoxviruses is detailed within specialized publications, the
general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base
with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.

Starting Materials

Protected 2'-C-Methylribose
(Glycosyl Donor)

UMM-766
(7-fluoro-7-deaza-2'-C-methyladenosine)

Glycosylation Reaction
(e.g., Vorbriiggen conditions)

Modified Pyrrolo[2,3-d]pyrimidine

(7-fluoro-7-deazaadenine precursor)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of UMM-766.

Biological Activity and Efficacy
In Vitro Antiviral Activity

UMM-766 has demonstrated potent in vitro activity against a range of orthopoxviruses in
various cell lines. The 50% effective concentration (EC50) values are summarized in the table

below.
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Virus Cell Line EC50 (pM) Reference
Vaccinia Virus (VACV)  MRC-5 <1 [1]
Vaccinia Virus (VACV)  RAW 264.7 <1 [1]
Rabbitpox Virus
RAW 264.7 <1 [1]
(RPXV)
Cowpox Virus (CPXV)  RAW 264.7 2.17 [1]
Cowpox Virus (CPXV) MRC-5 8.09 [1]

In Vivo Efficacy in a Murine Model

The efficacy of UMM-766 has been evaluated in a lethal and semi-lethal BALB/c mouse model
of vaccinia virus infection. Oral administration of UMM-766 provided significant protection
against mortality and reduced disease severity.

Dosing Regimen Survival Rate Survival Rate
. Reference
(Oral) (Lethal Model) (Semi-lethal Model)
1 mg/kg/day for 7
10% Not Reported [1]

days
3 mg/kg/day for 7 Significant

g/kg/aay 30% : g (1]
days improvement
10 mg/kg/day for 7

S 100% 100% [1]

days

Pharmacokinetic Properties

Pharmacokinetic studies in C57BL/6 mice have demonstrated that UMM-766 possesses
favorable properties for an orally administered therapeutic.
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Parameter Value Reference
Clearance (CI) 154.5 mL/min/kg [1]
Half-life (t1/2) 2.9 hours [1]
Oral Bioavailability (%F) 48.8% [1]
Plasma Protein Binding 15.6% [1]
Solubility (PBS, pH 7.4) 3.3 mg/mL [1]

Mechanism of Action

UMM-766 is a nucleoside analog, and its proposed mechanism of action is the inhibition of the
viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely
phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the
nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its
inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as
causing chain termination, the precise interactions with the orthopoxvirus polymerase are a
subject for further investigation.
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Caption: Proposed mechanism of action for UMM-766.

Experimental Protocols
High-Content Orthopoxvirus Infectivity Assay

This assay is a high-throughput method used for the initial screening and determination of the
in vitro antiviral activity of compounds like UMM-766.
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Caption: Workflow for the high-content screening assay.
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Detailed Methodology:

e Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a
monolayer.

e Compound Preparation: UMM-766 is serially diluted in an appropriate solvent (e.g., DMSO)
and then further diluted in cell culture medium.

« Infection: The cell culture medium is replaced with the medium containing the diluted
compound, and the cells are then infected with the desired orthopoxvirus at a specific
multiplicity of infection (MOI).

 Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient
for viral replication (typically 17-24 hours).

» Staining: After incubation, the cells are fixed, permeabilized, and stained with a primary
antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell
nuclei are counterstained with a DNA dye (e.g., DAPI).

e Imaging and Analysis: The plates are imaged using an automated high-content imaging
system. Image analysis software is used to count the total number of cells and the number of
infected cells in each well.

o Data Analysis: The percentage of infected cells is calculated for each compound
concentration, and the data is used to generate dose-response curves and calculate the
EC50 (the concentration at which 50% of viral infection is inhibited) and CC50 (the
concentration at which 50% cytotoxicity is observed) values.

Murine Model of Orthopoxvirus Infection

The in vivo efficacy of UMM-766 was evaluated in a well-established BALB/c mouse model of
vaccinia virus infection.
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Caption: Workflow for the in vivo efficacy study in a murine model.

Detailed Methodology:

* Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.

« Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined
lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8545543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Treatment: Treatment with UMM-766 or a vehicle control is initiated post-infection (e.g., 24
hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).

e Monitoring: The animals are monitored daily for survival, body weight changes, and clinical
signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

e Endpoints: The primary endpoint is survival over a defined period (e.g., 21 days). Secondary
endpoints include changes in body weight and clinical scores.

 Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to
determine statistical significance between treatment groups.

Conclusion

UMM-766 is a promising orally bioavailable antiviral compound with potent activity against a
broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo
efficacy in a murine model make it a strong candidate for further preclinical and clinical
development for the treatment of human orthopoxvirus infections, including monkeypox and
smallpox. Further studies are warranted to fully elucidate its mechanism of action against the
orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other
orthopoxvirus species in relevant animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of
the Antiviral Compound UMM-766]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8545543#discovery-and-synthesis-of-the-umm-766-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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